molecular formula C12H8ClFO4 B2740250 5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furoic acid CAS No. 832737-77-6

5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furoic acid

Cat. No.: B2740250
CAS No.: 832737-77-6
M. Wt: 270.64
InChI Key: UXWZMHGDRKKRHC-UHFFFAOYSA-N
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Description

5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furoic acid is an organic compound that features a furan ring substituted with a chlorofluorophenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furoic acid typically involves the reaction of 3-chloro-4-fluorophenol with furan-2-carbaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting intermediate is then oxidized to form the desired furoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorofluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorofluorophenoxy group.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets. The chlorofluorophenoxy group can interact with enzymes or receptors, leading to various biological effects. The furan ring may also play a role in the compound’s activity by stabilizing the interaction with the target molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Chloro-4-fluorophenoxy)methyl]-2-thiophenecarboxylic acid
  • 5-[(3-Chloro-4-fluorophenoxy)methyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furoic acid is unique due to the presence of both a furan ring and a chlorofluorophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The furan ring provides stability and reactivity, while the chlorofluorophenoxy group offers potential for various substitutions and interactions.

Properties

IUPAC Name

5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO4/c13-9-5-7(1-3-10(9)14)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWZMHGDRKKRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC2=CC=C(O2)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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